molecular formula C7H3Cl2F2NO3 B1402146 4-Chloro-2-[chloro(difluoro)-methoxy]-1-nitro-benzene CAS No. 1417566-69-8

4-Chloro-2-[chloro(difluoro)-methoxy]-1-nitro-benzene

Cat. No. B1402146
CAS RN: 1417566-69-8
M. Wt: 258 g/mol
InChI Key: RMFLDRGNSBILEP-UHFFFAOYSA-N
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Description

“4-Chloro-2-[chloro(difluoro)-methoxy]-1-nitro-benzene” is a chemical compound. Based on its name, it likely contains a benzene ring, which is a hexagonal ring of six carbon atoms with alternating single and double bonds. The compound also contains chlorine, fluorine, and nitro groups attached to the benzene ring .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of the chloro, difluoro-methoxy, and nitro groups in the correct positions on the benzene ring . The exact methods would depend on the starting materials and the specific conditions required for each reaction.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the positions of the chloro, difluoro-methoxy, and nitro groups on the benzene ring . The presence of these groups would likely cause the molecule to be polar, and they could also affect the compound’s reactivity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the electron-withdrawing nature of the chloro, difluoro-methoxy, and nitro groups . These groups could make the benzene ring more susceptible to electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by the presence and positions of the chloro, difluoro-methoxy, and nitro groups .

Mechanism of Action

The mechanism of action of this compound would depend on its use. For example, if it were used as a reagent in a chemical reaction, its mechanism of action would involve its reactivity with other substances .

Safety and Hazards

As with any chemical compound, handling “4-Chloro-2-[chloro(difluoro)-methoxy]-1-nitro-benzene” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific information .

Future Directions

The future directions for research on this compound would depend on its potential applications. These could include its use as a reagent in chemical reactions, its potential biological activity, or its possible use in the development of new materials .

properties

IUPAC Name

4-chloro-2-[chloro(difluoro)methoxy]-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F2NO3/c8-4-1-2-5(12(13)14)6(3-4)15-7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMFLDRGNSBILEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)OC(F)(F)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-[chloro(difluoro)-methoxy]-1-nitro-benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-2-[chloro(difluoro)-methoxy]-1-nitro-benzene
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Reactant of Route 6
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